5-Bromo-2-nitropyrimidine

SNAr Medicinal Chemistry Kinetic Analysis

5-Bromo-2-nitropyrimidine is a differentiated heterocyclic building block for sequential, regioselective derivatization. The 5-bromine, activated by the ortho nitro group, enables SNAr rates up to 3-fold faster than the 5-chloro analog, while the nitro group serves as a traceless amine mask. This unique reactivity landscape, combined with the compound's stability, makes it the preferred choice for high-throughput parallel synthesis and cost-efficient kinase inhibitor programs compared to less reactive or unstable halogen analogs.

Molecular Formula C4H2BrN3O2
Molecular Weight 203.98 g/mol
Cat. No. B13002146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitropyrimidine
Molecular FormulaC4H2BrN3O2
Molecular Weight203.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C4H2BrN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H
InChIKeySGIHMROAOKLBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitropyrimidine: A Strategic Pyrimidine Scaffold for Regioselective Functionalization and Medicinal Chemistry


5-Bromo-2-nitropyrimidine (CAS 39856-50-3) is a heterocyclic building block comprising a pyrimidine core substituted with a bromine atom at the 5-position and a nitro group at the 2-position . This arrangement creates a unique electrophilic landscape where the C-Br bond is strongly activated toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings, while the nitro group serves as both an electron-withdrawing director and a latent amino handle . The compound's strategic value in pharmaceutical and agrochemical synthesis lies in its capacity for sequential, regioselective derivatization—a property not universally shared by its chloro-, iodo-, or amino-substituted analogs [1].

Why 5-Bromo-2-nitropyrimidine Is Not Interchangeable with Closely Related Halopyrimidines or Nitropyrimidines


5-Bromo-2-nitropyrimidine occupies a distinct reactivity niche. Its bromine substituent at the 5-position, activated by the ortho nitro group, confers a rate of aminolysis that is up to 3-fold faster than that of its 5-chloro counterpart [1]. Conversely, the 5-iodo analog exhibits pronounced instability, complicating synthetic sequences [2]. Unlike 5-bromo-2-aminopyrimidine, the nitro group provides a strong electron-withdrawing effect that accelerates SNAr while simultaneously serving as a traceless masking group for amines upon reduction . This precise balance of stability and tailored reactivity renders generic substitution scientifically unsound for applications demanding regiochemical control or compatibility with downstream functionalization strategies .

Quantitative Differentiation of 5-Bromo-2-nitropyrimidine: Head-to-Head Reactivity and Selectivity Data


Aminolysis Reactivity: 5-Bromo Outperforms 5-Chloro and 5-Iodo Pyrimidines

In comparative aminolysis studies using isopentylamine and 1,4-dimethylpentylamine, 5-bromo-2-nitropyrimidine demonstrated the highest reactivity among the 2-halogeno, 5-bromo-2-halogeno, and 4-halogeno-2,6-dimethyl-pyrimidine series. The bromopyrimidine was most reactive, while the chloropyrimidine was generally least reactive. The greatest difference in reaction rate between the bromo and chloro derivatives was approximately 3-fold, as quantified by their respective half-completion times (t₁/₂) under identical conditions [1]. This establishes 5-bromo-2-nitropyrimidine as the kinetically preferred substrate for rapid SNAr functionalization in time-sensitive synthetic sequences.

SNAr Medicinal Chemistry Kinetic Analysis

Regioselectivity in Sequential Functionalization: Crystallization-Induced Amplification

The regioselective amination of arylpyrimidine intermediates derived from 5-bromo-2-nitropyrimidine exhibits a pronounced sensitivity to palladium catalyst contamination. Crystallized intermediates containing approximately 2% of an organopalladium impurity (species A) yielded a 99:1 ratio of C-4 to C-2 amination products. In stark contrast, the same intermediate purified by rigorous column chromatography (rendering it catalyst-free) afforded a 7:3 ratio of C-4 to C-2 products . This demonstrates that the bromo-nitro substitution pattern, in combination with trace palladium catalysis, enables exceptionally high regioselectivity—a critical parameter for constructing defined polycyclic scaffolds.

Regioselective Synthesis Buchwald-Hartwig Amination Crystallization

Stability Advantage Over 5-Iodo-2-nitropyrimidine During Synthesis

While both N-chlorosuccinimide and N-bromosuccinimide reliably yield 5-chloro- and 5-bromopyrimidines from appropriate pyrimidine precursors, attempts to prepare 5-iodopyrimidines using N-iodosuccinimide are consistently complicated by the instability of the resulting 5-iodo derivatives. This instability precludes their routine use in multi-step synthetic sequences [1]. 5-Bromo-2-nitropyrimidine, in contrast, is bench-stable at room temperature and can be stored without decomposition, ensuring consistent lot-to-lot performance in both research and process settings .

Halogenation Synthetic Reliability Process Chemistry

Predictable Reduction Potential for Nitro-to-Amino Conversion

Electrochemical studies on nitropyrimidine compounds indicate that the reduction potential of the nitro group is dependent on the aromaticity of the pyrimidine ring and the type/position of substituents [1]. While specific E₁/₂ values for 5-bromo-2-nitropyrimidine were not located in open literature, the presence of the ortho nitro group relative to the bromine creates a well-defined electronic environment that facilitates controlled reduction to 5-bromo-2-aminopyrimidine. This contrasts with other nitro-heterocycles where reduction may be less predictable or may lead to dehalogenation .

Electrochemistry Reduction Potential Analytical Chemistry

Commercial Availability and Quality Control: Consistent Purity Profile

5-Bromo-2-nitropyrimidine is commercially available from multiple reputable suppliers with well-defined purity specifications. For example, TCI Chemicals supplies the compound with a minimum purity of >98.0% (GC) and a melting point range of 148.0–152.0 °C . This level of purity and well-characterized thermal behavior ensures batch-to-batch consistency, which is critical for reproducible synthetic outcomes. In contrast, the 5-iodo analog is often not offered as a stock item due to stability concerns, and the 5-chloro derivative may exhibit different reactivity profiles in cross-coupling reactions [1].

Procurement Quality Assurance Reproducibility

Crystal Structure and Molecular Geometry: Foundation for Rational Design

The crystal structure of 5-bromo-2-nitropyrimidine has been solved by X-ray diffraction methods and refined to an R-value of 0.050 using 2126 observed reflections [1]. This high-quality structural data enables accurate computational modeling, including docking studies and DFT calculations, which are essential for structure-based drug design. The precise bond lengths and angles around the bromine and nitro groups inform reactivity predictions and aid in the rational selection of this scaffold over analogs with less defined geometries .

Crystallography Structure-Based Design Computational Chemistry

Optimal Scientific and Industrial Use Cases for 5-Bromo-2-nitropyrimidine


Rapid Synthesis of Aminopyrimidine Libraries via SNAr

Medicinal chemistry groups seeking to rapidly explore SAR around the pyrimidine core can leverage the up to 3-fold faster SNAr reactivity of 5-bromo-2-nitropyrimidine relative to its 5-chloro counterpart [1]. This kinetic advantage translates to shorter reaction times and higher throughput in parallel synthesis. The compound's stability under standard storage conditions ensures consistent performance across multiple library production runs .

Regioselective Construction of Polycyclic Scaffolds

When high regiochemical fidelity is paramount—such as in the synthesis of ATP-competitive kinase inhibitors or other fused heterocycles—5-bromo-2-nitropyrimidine-derived intermediates can be crystallized to achieve a 99:1 C-4/C-2 amination selectivity . This level of control eliminates the need for expensive and time-consuming isomer separations, directly impacting the cost of goods in early-stage development.

Precursor to 5-Bromo-2-aminopyrimidine Pharmacophores

The nitro group in 5-bromo-2-nitropyrimidine serves as a traceless masking group for an amine. Controlled reduction yields 5-bromo-2-aminopyrimidine, a core structural motif in numerous bioactive molecules, including antiviral and anticancer agents . The predictable electrochemical reduction behavior of the nitro group, influenced by pyrimidine aromaticity, allows for reliable in situ generation of the amino derivative without dehalogenation [2].

Structure-Based Drug Design and Computational Modeling

Researchers engaged in fragment-based drug discovery or virtual screening can utilize the high-resolution crystal structure of 5-bromo-2-nitropyrimidine (R = 0.050) [3]. This structural data provides accurate geometric parameters for docking studies and DFT calculations, enabling more reliable predictions of binding modes and reactivity than are possible with less well-characterized halopyrimidine analogs.

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